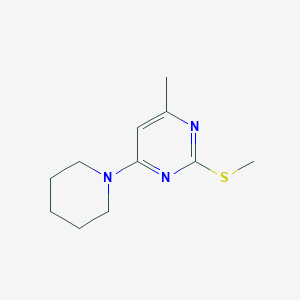

![molecular formula C9H12N2O2 B6437133 4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine CAS No. 2548985-58-4](/img/structure/B6437133.png)

4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of “4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine” is not explicitly described in the retrieved papers .Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly described in the retrieved papers .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly described in the retrieved papers .Scientific Research Applications

4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine has been studied extensively for its potential applications in scientific research. It has been used in the synthesis of various drugs, such as antifungals and antivirals, and has been investigated for its potential use in the treatment of certain types of cancer. This compound has also been studied for its potential use in biochemistry, as it has been found to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. In addition, this compound has been studied for its potential use in the synthesis of nucleosides and nucleotides, which are important building blocks of DNA and RNA.

Mechanism of Action

Target of Action

The primary target of 4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine is the Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation by modifying histone proteins. It is involved in various biological processes such as cell proliferation, stem cell differentiation, and early embryogenesis .

Mode of Action

This compound acts as an inhibitor of the EZH2 enzyme . It binds to the EZH2 enzyme, preventing it from methylating histone proteins. This inhibition disrupts the normal function of EZH2, leading to changes in gene expression .

Biochemical Pathways

The inhibition of EZH2 affects the histone methylation pathways . Specifically, it impacts the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene repression. The disruption of this pathway can lead to the activation of previously silenced genes, influencing various downstream cellular processes .

Pharmacokinetics

The pharmacokinetic properties of this compound have been optimized for oral bioavailability . The compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which contribute to its bioavailability . .

Result of Action

The molecular effect of this compound’s action is the reduction of H3K27me3 levels due to EZH2 inhibition . On a cellular level, this can lead to changes in gene expression patterns, potentially influencing cell proliferation and differentiation . The exact cellular effects would depend on the specific cellular context and the set of genes affected.

Advantages and Limitations for Lab Experiments

The use of 4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. In addition, this compound has been found to be non-toxic and is not prone to hydrolysis or oxidation. However, the use of this compound in laboratory experiments also has some limitations. It is relatively expensive, and the synthesis of the compound can be difficult. In addition, the exact mechanism of action of this compound is still not fully understood, which can make it difficult to predict the effects of the compound on biochemical and physiological processes.

Future Directions

There are several possible future directions for research on 4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine. One possible direction is to further investigate the mechanism of action of this compound and its effects on biochemical and physiological processes. Another possible direction is to develop more efficient and cost-effective methods for the synthesis of the compound. In addition, there is potential for the use of this compound in drug synthesis and the development of new drugs. Finally, further research could be done on the use of this compound in the synthesis of nucleosides and nucleotides, which could have potential applications in gene therapy.

Synthesis Methods

4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine can be synthesized by a variety of methods, including the synthesis of pyrimidine derivatives from 1,3-dicarbonyl compounds. The most common method is the reaction of 1,3-dicarbonyl compounds with 4-methyl-6-amino-pyrimidine. This reaction produces a mixture of this compound and 4-methyl-6-hydroxy-pyrimidine. The two compounds can then be separated by chromatography. Other methods for the synthesis of this compound include the reaction of 4-methyl-6-amino-pyrimidine with aldehydes, the reaction of 4-methyl-6-amino-pyrimidine with ethyl acetate, and the reaction of 4-methyl-6-amino-pyrimidine with methyl acetate.

Safety and Hazards

properties

IUPAC Name |

4-methyl-6-(oxetan-2-ylmethoxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-7-4-9(11-6-10-7)13-5-8-2-3-12-8/h4,6,8H,2-3,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHVZBIDLMUYLHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)OCC2CCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(methylsulfanyl)-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine-5-carbonitrile](/img/structure/B6437057.png)

![2-methyl-6-[(oxetan-2-yl)methoxy]pyridine](/img/structure/B6437078.png)

![3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-cyclopropylpyrrolidin-2-one](/img/structure/B6437084.png)

![2,6-dimethyl-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]morpholine](/img/structure/B6437088.png)

![3-fluoro-2-[(oxetan-2-yl)methoxy]pyridine](/img/structure/B6437091.png)

![4,6-dimethyl-2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine](/img/structure/B6437094.png)

![2-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B6437099.png)

![6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B6437100.png)

![2-[(oxetan-2-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B6437106.png)

![4,4-difluoro-1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine](/img/structure/B6437108.png)

![2,6-dimethyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6437111.png)

![3-chloro-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6437115.png)

![2-[(oxetan-2-yl)methoxy]pyridine](/img/structure/B6437127.png)